1-(Chloromethoxy)-4-methanesulfonylbenzene
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Overview
Description
1-(Chloromethoxy)-4-methanesulfonylbenzene is an organic compound characterized by the presence of a chloromethoxy group and a methanesulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-4-methanesulfonylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-methanesulfonylphenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethoxy)-4-methanesulfonylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the methanesulfonyl group can yield sulfide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents such as tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
1-(Chloromethoxy)-4-methanesulfonylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(Chloromethoxy)-4-methanesulfonylbenzene exerts its effects depends on the specific application:
Enzyme Inhibition: The compound can act as an inhibitor by covalently modifying active site residues, thereby blocking enzyme activity.
Protein Modification: The reactive chloromethoxy group can form covalent bonds with nucleophilic amino acid residues, leading to changes in protein structure and function.
Chemical Reactions: In synthetic applications, the compound’s functional groups participate in various chemical reactions, facilitating the formation of new bonds and structures.
Comparison with Similar Compounds
1-(Chloromethoxy)-4-methanesulfonylbenzene can be compared with other similar compounds to highlight its uniqueness:
1-(Chloromethoxy)-4-nitrobenzene: This compound has a nitro group instead of a methanesulfonyl group, leading to different reactivity and applications.
1-(Chloromethoxy)-4-methylbenzene: The presence of a methyl group instead of a methanesulfonyl group results in different chemical properties and uses.
1-(Chloromethoxy)-4-hydroxybenzene:
Properties
IUPAC Name |
1-(chloromethoxy)-4-methylsulfonylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-13(10,11)8-4-2-7(3-5-8)12-6-9/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGJPGSFMJAIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1538084-42-2 |
Source
|
Record name | 1-(chloromethoxy)-4-methanesulfonylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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